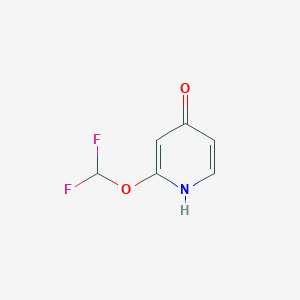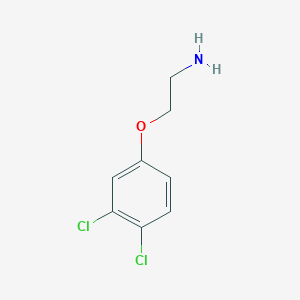
5-Chloro-3-(3,5-difluorophenyl)isoxazole
Übersicht
Beschreibung
5-Chloro-3-(3,5-difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H4ClF2NO . It has a molecular weight of 215.59 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of isoxazoles, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(3,5-difluorophenyl)isoxazole is represented by the linear formula C9H4ClF2NO . The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H .Physical And Chemical Properties Analysis
5-Chloro-3-(3,5-difluorophenyl)isoxazole is a solid substance . It has a boiling point of approximately 308.7±37.0°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Isoxazole derivatives, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, have been studied for their potential anticancer properties. The structure of isoxazole allows for the substitution of various groups, which can impart different biological activities. Research has indicated that these compounds can exhibit promising anticancer activities, making them valuable for the development of new therapeutic agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of isoxazole compounds are well-documented. They act by modulating inflammatory pathways and have been considered for the treatment of chronic inflammatory diseases. The presence of the 5-chloro-3-(3,5-difluorophenyl) group may enhance these properties, offering a potential pathway for new drug development .
Antimicrobial Properties
Isoxazole derivatives have shown effectiveness against various microbial strains. The structural diversity of these compounds allows them to interact with different microbial targets, potentially leading to the development of new antimicrobial agents that can combat resistant strains .
Antiviral Applications
The antiviral potential of isoxazoles is another area of interest. These compounds can be designed to interfere with viral replication or protein synthesis, providing a basis for the creation of novel antiviral drugs. The unique substituents on the isoxazole ring, such as the 5-chloro-3-(3,5-difluorophenyl) moiety, could play a crucial role in this activity .
Anticonvulsant Uses
Isoxazole derivatives have been explored for their anticonvulsant properties. They may offer new options for the treatment of epilepsy and other seizure disorders. The specific substitution pattern of 5-Chloro-3-(3,5-difluorophenyl)isoxazole might contribute to its efficacy in this therapeutic area .
Antidepressant Potential
The structure-activity relationship of isoxazoles suggests that they can also serve as antidepressants. By affecting neurotransmitter systems, these compounds could provide new avenues for treating depression and related mood disorders. The difluorophenyl group in particular may influence the compound’s ability to cross the blood-brain barrier, enhancing its effectiveness .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKTWEZJFMXOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595115 | |
| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359424-44-5 | |
| Record name | 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

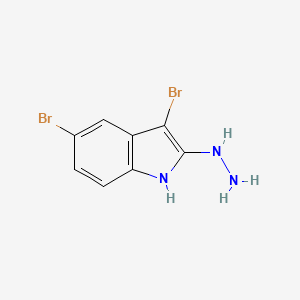

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)
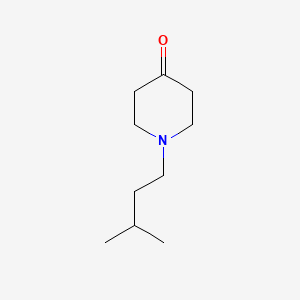
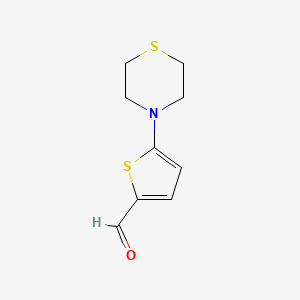

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
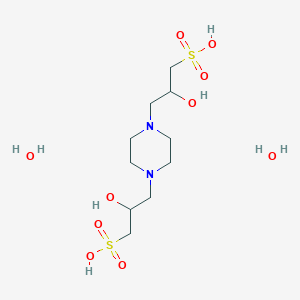
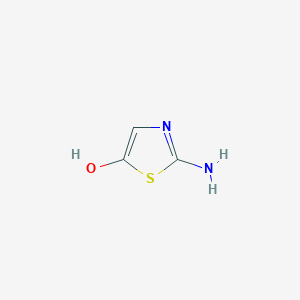
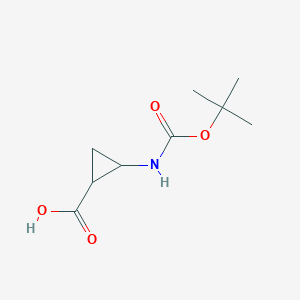
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
